3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15764909
InChI: InChI=1S/C10H18N4O/c1-4-14-6-8(9(11)13-14)10(15)12-5-7(2)3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15)
SMILES:
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol

3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15764909

Molecular Formula: C10H18N4O

Molecular Weight: 210.28 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
IUPAC Name 3-amino-1-ethyl-N-(2-methylpropyl)pyrazole-4-carboxamide
Standard InChI InChI=1S/C10H18N4O/c1-4-14-6-8(9(11)13-14)10(15)12-5-7(2)3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15)
Standard InChI Key WKUYQAUYMUMRAO-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)N)C(=O)NCC(C)C

Introduction

3-Amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrazole ring, an amino group, and a carboxamide functional group. The molecular formula of this compound is C10H18N4O, and its molecular weight is approximately 210.28 g/mol . This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

Synthesis and Chemical Reactivity

The synthesis of 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Specific synthesis routes may vary, but they generally require careful control of reaction conditions, including the use of appropriate solvents, catalysts, and temperature optimization to achieve high yields and purity.

The chemical reactivity of this compound is influenced by its functional groups, particularly the amino and carboxamide groups, which can participate in various chemical reactions typical for pyrazole derivatives.

Biological Activities and Applications

3-Amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide has potential applications in medicinal chemistry due to its structural features, which may confer distinct biological activities. Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes or receptors, which are crucial for understanding its mechanism of action and potential therapeutic effects.

Comparison with Similar Compounds

Several compounds exhibit structural similarities to 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide. A comparison of these compounds highlights their unique features:

Compound NameMolecular FormulaKey Features
3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamideContains fluorine substituent, differing reactivity
4-Amino-N-ethyl-1-propyl-1H-pyrazole-5-carboxamideDifferent position of amino group on pyrazole ring
5-Amino-N-(2-methylpropyl)-1H-pyrazole-4-carboxamideSimilar structure but differs in amino placement

The unique arrangement of functional groups in 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide may confer distinct biological activities compared to these similar compounds.

Research Findings and Future Directions

Further research is needed to fully elucidate the biological activities and potential therapeutic applications of 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide. Studies focusing on its interaction with biological targets and its mechanism of action will guide further development in medicinal chemistry.

Pyrazole derivatives, in general, have shown promise in the development of kinase inhibitors and other therapeutic agents, highlighting the potential of compounds like 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide in contributing to advancements in these fields .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator